molecular formula C14H12N2O3S B2821257 N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-63-3

N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2821257
CAS No.: 864937-63-3
M. Wt: 288.32
InChI Key: HUMDUPGHLHONIO-UHFFFAOYSA-N
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Description

“N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that has been studied for its potential anti-tumor properties . It is a derivative of N-(4-phenylthiazol-2-yl)cinnamamide .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Analytical Methods in Research

Analytical methods play a crucial role in determining the properties and activities of complex molecules. For instance, a variety of tests are utilized to assess antioxidant activity, which is relevant in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and spectrophotometry-based assays (e.g., ABTS and DPPH tests) are critical for understanding the chemical reactions and kinetics involved in antioxidant analysis or the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Discovery

In drug discovery, the synthesis and functionalization of molecules with potential therapeutic benefits are of significant interest. The development of compounds like phenylpiperazine derivatives, which have reached clinical trials for CNS disorders, highlights the process of optimizing molecules for specific therapeutic targets (Maia, Tesch, & Fraga, 2012). Similarly, synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles demonstrate the importance of chemical modifications for enhancing biological activity and developing new drugs (Kaushik et al., 2019).

Environmental and Safety Research

The investigation of synthetic phenolic antioxidants (SPAs) for their environmental occurrence, fate, human exposure, and toxicity is another aspect of scientific research that could be relevant to studying complex molecules. SPAs, which are used to extend product shelf life, have been studied for their potential health risks, including hepatic toxicity and endocrine disruption. Such studies underscore the importance of understanding the environmental and health impacts of chemically synthesized compounds (Liu & Mabury, 2020).

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13(12-8-18-6-7-19-12)16-14-15-11(9-20-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMDUPGHLHONIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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